molecular formula C13H18N2O2 B8166852 Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate

Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate

Cat. No.: B8166852
M. Wt: 234.29 g/mol
InChI Key: MKTGAMCYODEYJZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate is an organic compound that belongs to the class of substituted benzoates This compound is characterized by the presence of an amino group, a cyclopropylmethylamino group, and a methyl ester group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The amino group is further reacted with cyclopropylmethylamine to form the cyclopropylmethylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate involves its interaction with specific molecular targets. The amino and cyclopropylmethylamino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-methylbenzoate: Lacks the cyclopropylmethylamino group, resulting in different chemical and biological properties.

    Methyl 4-amino-2-methylbenzoate: Similar structure but with the amino group at a different position, affecting its reactivity and applications.

    Cyclopropylmethylamine derivatives: Compounds with similar cyclopropylmethylamino groups but different aromatic backbones.

Uniqueness

Methyl 5-amino-4-((cyclopropylmethyl)amino)-2-methylbenzoate is unique due to the combination of its functional groups and their positions on the benzoate ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

methyl 5-amino-4-(cyclopropylmethylamino)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8-5-12(15-7-9-3-4-9)11(14)6-10(8)13(16)17-2/h5-6,9,15H,3-4,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTGAMCYODEYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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